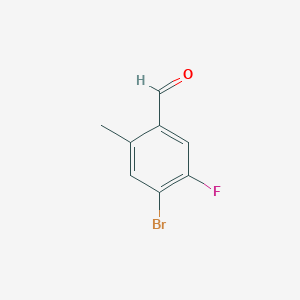

4-Bromo-5-fluoro-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHJHTWCZHFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479679 | |

| Record name | 4-Bromo-5-fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861928-26-9 | |

| Record name | 4-Bromo-5-fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

CAS Number: 861928-26-9

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

Substituted benzaldehydes are fundamental building blocks in the landscape of organic synthesis, serving as critical precursors for a vast array of complex molecules. Among these, halogenated benzaldehydes, particularly those incorporating fluorine, have garnered significant attention in the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate's structure can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Bromo-5-fluoro-2-methylbenzaldehyde, with its unique substitution pattern, represents a strategically important intermediate for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications in drug development, and essential safety information for researchers and drug development professionals. The strategic placement of the bromo, fluoro, and methyl groups, in conjunction with the reactive aldehyde functionality, offers a versatile scaffold for medicinal chemists to construct complex and biologically active molecules.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 861928-26-9 | [2][3] |

| Molecular Formula | C₈H₆BrFO | [2][3] |

| Molecular Weight | 217.04 g/mol | [2][3] |

| Appearance | Powder or liquid | [3] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | 261.2 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 111.8 ± 27.3 °C | [3] |

| Refractive Index | 1.575 | [2][3] |

| XLogP3 | 2.5 | [3] |

Spectroscopic Data

Synthesis Protocol: A Mechanistic Approach to Ortho-Formylation

The synthesis of this compound can be approached through the formylation of a suitable precursor, such as 1-bromo-2-fluoro-4-methylbenzene. A common and effective method for introducing an aldehyde group ortho to a directing group on an aromatic ring is through ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[4]

The fluorine atom in the precursor can act as a directing group for ortho-lithiation.[4] The reaction proceeds via a lithium-halogen exchange or direct deprotonation, facilitated by a strong organolithium base at low temperatures to generate a highly reactive aryllithium intermediate. This intermediate is then trapped with DMF to afford the desired benzaldehyde after an aqueous workup.

Experimental Workflow: Ortho-Lithiation and Formylation

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. This compound(861928-26-9) 1H NMR spectrum [chemicalbook.com]

- 5. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 6. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

4-Bromo-5-fluoro-2-methylbenzaldehyde chemical properties

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzaldehyde for Advanced Chemical Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of molecular design. This compound, a polysubstituted benzaldehyde derivative, emerges as a highly versatile and valuable building block. Its unique arrangement of an aldehyde functionality, a bromine atom suitable for cross-coupling, a fluorine atom to modulate electronic properties, and a methyl group provides a rich platform for complex molecular engineering.

This guide offers an in-depth exploration of the chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data to provide a causal understanding of its reactivity, grounded in established chemical principles. The protocols and data herein are designed to be self-validating, empowering you to leverage this intermediate's full potential in your synthetic campaigns.

Core Molecular Identity and Physicochemical Properties

This compound is a solid, typically appearing as a powder.[1] Its core structure is a benzene ring substituted with four different functional groups, leading to specific and predictable reactivity patterns.

Structural and Identification Data

The fundamental identity of this compound is established by its structural formula and registry numbers.

Figure 1: Chemical Structure of this compound.

Physicochemical Data Summary

The quantitative properties of a compound are critical for experimental design, including solvent selection, reaction temperature, and purification methods. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 861928-26-9 | [1][2] |

| Molecular Formula | C₈H₆BrFO | [1][2] |

| Molecular Weight | 217.04 g/mol | [1][2] |

| Appearance | Powder or liquid | [1] |

| Melting Point | 68-70 °C | [1][2] |

| Boiling Point | 261.2 °C at 760 mmHg | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 111.8 ± 27.3 °C | [1][2] |

| Refractive Index | 1.575 | [1][2] |

| XLogP3 | 2.5 | [1][2] |

Spectroscopic Profile

While specific spectra are proprietary to suppliers, typical spectroscopic data are available, providing the necessary fingerprints for structural confirmation.[3][4]

-

¹H NMR: Proton NMR is expected to show distinct signals for the aldehyde proton (~9.5-10.5 ppm), two aromatic protons with coupling patterns influenced by the adjacent fluorine, and a singlet for the methyl group protons (~2.5 ppm).

-

¹³C NMR: Carbon NMR will show a characteristic signal for the carbonyl carbon (~190 ppm), along with signals for the aromatic carbons, whose chemical shifts are influenced by the bromo, fluoro, and methyl substituents.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the monoisotopic mass being 215.9586 g/mol .[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, characteristic of an aromatic aldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The interplay of the electron-withdrawing halogen substituents and the electron-donating methyl group creates a unique electronic environment that governs its behavior in chemical transformations.

Figure 2: Logical relationship of key reactivity sites and their corresponding chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack. Its electrophilicity is modulated by the ring substituents. The electron-withdrawing fluorine and bromine atoms increase the partial positive charge on the carbonyl carbon, enhancing its reactivity compared to non-halogenated analogues.[5]

-

Reductive Amination: A robust method for forming C-N bonds, crucial in pharmaceutical synthesis. The aldehyde readily condenses with primary or secondary amines to form an imine/enamine, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield the corresponding amine.

-

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing a reliable method for C=C bond formation.

-

Grignard and Organolithium Addition: Enables the formation of secondary alcohols, extending the carbon skeleton.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 4-bromo-5-fluoro-2-methylbenzoic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is itself a valuable synthetic intermediate.[6]

-

Reduction: The aldehyde can be selectively reduced to the corresponding benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

Reactions Involving the Aryl Halides

The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, enabling the introduction of new aryl or vinyl groups.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes to synthesize aryl alkynes, which are important precursors for many complex molecules.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

The fluorine atom is generally less reactive in cross-coupling but significantly influences the electronic properties of the ring. It can participate in nucleophilic aromatic substitution (SNAr) reactions, though typically under more forcing conditions than the bromine.

Synthesis Methodologies

The synthesis of this compound often starts from more readily available substituted toluenes or benzaldehydes. A common conceptual approach involves the formylation of a pre-functionalized aromatic ring.

Example Synthetic Protocol: Formylation via Ortho-Lithiation

This protocol is a representative example based on established organometallic methodologies for selective formylation. The directing effect of the substituents is key to achieving regioselectivity.

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize this compound from 1-bromo-2-fluoro-4-methylbenzene.

Materials:

-

1-Bromo-2-fluoro-4-methylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Dry ice/acetone bath

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

-

Initial Solution: Under an inert atmosphere, dissolve 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-Butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The ortho-directing effect of the fluorine atom favors lithiation at the C2 position.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C. A color change is typically observed.

-

Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from hexane) or column chromatography on silica gel to obtain pure this compound.[1][2]

Applications in Drug Discovery and Development

Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals.[1][7] The specific combination of functional groups in this compound makes it particularly useful for creating libraries of compounds for screening.

-

Scaffold for Heterocycles: It is a precursor for synthesizing various heterocyclic systems like quinazolines, benzimidazoles, and other fused-ring structures that form the core of many biologically active molecules.[8]

-

Modulation of Pharmacokinetic Properties: The fluorine atom is often used to enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups, which can significantly improve the drug-like properties of a molecule.

-

Vector for Further Functionalization: The bromine atom allows for late-stage diversification of a drug candidate via cross-coupling, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9][10]

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[9][11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[9][11]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][11]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[9][11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9][11]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[9][10][11][12]

References

- EvitaChem. (n.d.). Buy 4-Bromo-5-fluoro-2-methoxybenzaldehyde (EVT-15260145).

- Echemi. (n.d.). This compound.

- Echemi. (n.d.). 861928-26-9, this compound Formula.

- AK Scientific, Inc. (n.d.). 4-Bromo-5-fluoro-2-nitrobenzaldehyde Safety Data Sheet.

- ChemWhat. (n.d.). 4-BROMO-2-FLUORO-5-METHYLBENZALDEHYDE CAS#: 916792-23-9.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound(861928-26-9) 1H NMR spectrum.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis.

- NIH. (n.d.). 2-Bromo-5-fluorobenzaldehyde - PMC.

- ChemicalBook. (n.d.). 2-bromo-5-fluoro-4-methyl benzaldehyde(916792-21-7) 1 h nmr.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. This compound(861928-26-9) 1H NMR [m.chemicalbook.com]

- 4. 2-BROMO-5-FLUORO-4-METHYL BENZALDEHYDE(916792-21-7) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-fluoro-2-methylbenzaldehyde, a key halogenated aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's fundamental physicochemical properties, outlines a logical synthetic pathway, explores its chemical reactivity, and highlights its significant applications, particularly in medicinal chemistry. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. The core objective is to furnish a scientifically robust resource that combines theoretical knowledge with practical, field-proven insights.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a polysubstituted aromatic compound of increasing importance in the landscape of organic synthesis. Its structure, featuring an aldehyde functional group alongside bromine, fluorine, and methyl substituents on a benzene ring, offers a unique combination of steric and electronic properties. This molecular architecture makes it a valuable precursor for the synthesis of complex heterocyclic systems and other advanced molecular frameworks. The strategic placement of the halogen atoms not only influences the reactivity of the aldehyde group and the aromatic ring but also provides multiple handles for further chemical modifications through cross-coupling reactions. This guide serves to elucidate the key characteristics and applications of this compound, providing a foundational understanding for its use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its application in synthesis. The key data for this compound are summarized below.

Core Properties

The fundamental properties of this compound are presented in the following table for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1][2] |

| CAS Number | 861928-26-9 | [2] |

| Appearance | Powder or liquid | [2] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 261.2 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

Spectroscopic Data

While experimentally derived spectra are typically obtained from commercial suppliers upon purchase, predicted data provides valuable insight for structural confirmation.

-

¹H NMR & ¹³C NMR: Spectroscopic data for similar fluorinated and brominated benzaldehydes are available in the literature, which can be used for comparative analysis.[3][4]

-

Mass Spectrometry: The predicted monoisotopic mass is 215.9586 Da.[1] Predicted adducts include [M+H]⁺ at 216.96588 m/z and [M+Na]⁺ at 238.94782 m/z.[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

A logical approach to the synthesis of this compound is the direct bromination of 5-fluoro-2-methylbenzaldehyde. The directing effects of the substituents on the aromatic ring are key to the regioselectivity of this reaction. The methyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director. The aldehyde group is a meta-director. The combined directing effects would favor bromination at the C4 position, which is ortho to the methyl group and para to the fluorine atom.

Sources

4-Bromo-5-fluoro-2-methylbenzaldehyde structure elucidation

Starting Data Collection

I've initiated comprehensive Google searches to gather foundational information on 4-Bromo- 5-fluoro-2-methylbenzaldehyde, with a focus on its spectroscopic data and synthetic routes. I'm focusing on NMR, IR, and Mass Spectrometry data, along with various synthesis methods to build a solid base.

Initiating Research & Analysis

I'm now diving into in-depth analysis of the initial search results, aiming to pinpoint key structural characteristics and map out a practical methodology for elucidation. I'm focusing on defining the roles different analytical techniques will play, which will drive the organization of the upcoming technical guide.

Commencing Comprehensive Searches

I'm now starting a deep dive with comprehensive Google searches, focusing on the spectroscopic data (NMR, IR, Mass Spec), synthetic methods, and potential applications or related compounds of 4-Bromo-5-fluoro-2-methylbenzaldehyde. I'll meticulously analyze these results to pinpoint key structural features and develop a logical approach for its elucidation. I'm focusing on defining how different techniques can be applied.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-5-fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-5-fluoro-2-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of a publicly available experimental spectrum, this guide offers a detailed theoretical prediction and interpretation based on fundamental NMR principles and data from analogous structures. We will delve into the expected chemical shifts, coupling constants, and multiplicity of the signals arising from the aldehyde, methyl, and aromatic protons. Furthermore, this guide will cover practical aspects such as experimental protocols for acquiring a high-quality spectrum, the influence of solvent effects, and a discussion on potential impurities that may arise during its synthesis. This document is intended to serve as an authoritative resource for researchers utilizing this compound, enabling accurate structural verification and purity assessment.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (C₈H₆BrFO) is a polysubstituted aromatic aldehyde of significant interest in the field of drug discovery and development.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methyl group, and a formyl group on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures with potential biological activity. Accurate structural elucidation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules in solution.[2] By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, one can deduce the precise arrangement of protons within a molecule. This guide will provide a detailed, predicted ¹H NMR spectrum of this compound, offering a benchmark for researchers working with this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct sets of signals corresponding to the aldehyde proton, the methyl protons, and the two aromatic protons. The analysis of these signals is based on the well-established effects of substituents on the chemical shifts and coupling constants of protons on a benzene ring.

Molecular Structure and Proton Environments

To begin our analysis, let's first visualize the structure of this compound and identify the different proton environments.

Figure 1: Molecular structure of this compound with protons H-3 and H-6 highlighted.

The molecule has two aromatic protons, labeled H-3 and H-6, a three-proton methyl group, and a single aldehyde proton.

Predicted Chemical Shifts (δ) and Multiplicities

The predicted chemical shifts are based on the parent compound, benzaldehyde, and the known shielding/deshielding effects of the bromo, fluoro, and methyl substituents. The aldehyde group is a moderate deactivating group and will deshield the ortho and para protons. The bromine and fluorine atoms are deactivating but ortho, para-directing, and their electronegativity will influence the chemical shifts of nearby protons. The methyl group is a weak activating group and will shield the ortho and para protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | ~10.2 | Singlet (s) | - |

| Aromatic H-6 | ~7.8 | Doublet (d) | ⁴J(H-F) ≈ 2-4 Hz |

| Aromatic H-3 | ~7.5 | Doublet (d) | ³J(H-F) ≈ 6-9 Hz |

| Methyl-H | ~2.5 | Singlet (s) | - |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Detailed Signal Analysis

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is expected to appear as a sharp singlet in the downfield region, typically around δ 10.2 ppm.[3][4] This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. It is unlikely to show any significant coupling to the aromatic protons, hence a singlet is predicted.

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to resonate as a singlet at approximately δ 2.5 ppm. The electron-donating nature of the methyl group results in a chemical shift in the typical benzylic proton region.

-

Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and will therefore appear as two distinct signals.

-

H-6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the bromine atom. It is also subject to a four-bond coupling (⁴J) with the fluorine atom. This long-range H-F coupling is expected to be in the range of 2-4 Hz, splitting the signal into a doublet.[5][6] Due to the deshielding effect of the adjacent aldehyde group, H-6 is predicted to be the more downfield of the two aromatic protons, appearing around δ 7.8 ppm.

-

H-3: This proton is ortho to the bromine atom and ortho to the fluorine atom. It will experience a three-bond coupling (³J) with the fluorine atom, which is typically larger than the four-bond coupling, in the range of 6-9 Hz.[5][6] This will also result in a doublet. The combined electronic effects of the neighboring substituents are expected to place this signal around δ 7.5 ppm.

-

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality and reproducible ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Figure 2: A generalized workflow for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used depending on the sample's solubility.[7][8]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typically used for quantitative measurements.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses should be employed to ensure full relaxation of all protons, which is important for accurate integration.

-

Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg sample, 8 to 16 scans are usually adequate.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and Baseline Correction: Carefully perform phase correction to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Integration and Referencing: Integrate all the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

Influence of NMR Solvents on the Spectrum

The choice of deuterated solvent can influence the chemical shifts of the protons in this compound.[9][10] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, where the solute molecule experiences the magnetic field of the solvent's ring current. This can be useful for resolving overlapping signals. Polar solvents like DMSO-d₆ can form hydrogen bonds with acidic protons, if any were present, and can also influence the chemical shifts of other protons through dipole-dipole interactions. It is crucial to report the solvent used when presenting NMR data.

Potential Impurities and Their ¹H NMR Signatures

The synthesis of this compound can potentially lead to the formation of impurities. A plausible synthetic route involves the bromination and formylation of a substituted toluene precursor.[11][12] Potential impurities could include:

-

Starting Materials: Unreacted starting materials such as 5-fluoro-2-methylbenzaldehyde or 4-bromo-2-methylbenzaldehyde.

-

Isomeric Products: Bromination at other positions on the aromatic ring could lead to isomeric impurities.

-

Over-brominated Products: The introduction of a second bromine atom to the ring.

-

Oxidation Product: The aldehyde group can be susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air. This would be indicated by the appearance of a broad singlet in the downfield region (δ 10-13 ppm) and the disappearance of the aldehyde proton signal.

Careful analysis of the ¹H NMR spectrum for any unexpected signals is essential for determining the purity of the compound.

Conclusion

This in-depth technical guide provides a comprehensive theoretical framework for understanding and interpreting the ¹H NMR spectrum of this compound. The predicted spectrum, with a downfield singlet for the aldehyde proton, a singlet for the methyl group, and two distinct doublets for the aromatic protons due to H-F coupling, serves as a valuable reference for researchers. By following the detailed experimental protocol, scientists can acquire high-quality, reproducible data for accurate structural confirmation and purity assessment. A thorough understanding of potential solvent effects and impurities further enhances the utility of ¹H NMR in the quality control of this important synthetic intermediate.

References

- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.).

- 19F Coupling Constants Table. (n.d.). Alfa Chemistry.

- Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. (1966). Journal of the American Chemical Society.

- 2-Bromo-5-fluorotoluene(452-63-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. (1966). Journal of the American Chemical Society.

- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.

- Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. (2019).

- Coupling of Protons with Fluorine Page. (2007).

- 4-Bromo-3-fluorotoluene(452-74-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Proton NMR Table. (n.d.).

- 4-Bromo-3-fluorotoluene. (n.d.). PubChem.

- Chemical shifts. (n.d.). University College London.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).

- 1H NMR spectrum of 2,5-Dibromo-4-fluorotoluene. (n.d.). Benchchem.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.

- 2-Bromo-5-fluorotoluene. (n.d.). NIST WebBook.

- Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. (2020). ChemRxiv.

- PSYCHE to Evaluate 1H-19F Coupling Constants. (2017). University of Ottawa NMR Facility Blog.

- 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). Magnetic Resonance in Chemistry.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). The Royal Society of Chemistry.

- 1H NMR chemical shift ppm table. (n.d.).

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. (n.d.). Doc Brown's Chemistry.

- 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts.

- NMR Chemical Shifts. (n.d.).

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph.

- This compound. (n.d.). Echemi.

- 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses.

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.).

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.).

Sources

- 1. echemi.com [echemi.com]

- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the 13C NMR Data of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-5-fluoro-2-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical chemical shifts, peak assignments, and the underlying electronic effects of the substituents on the aromatic ring. Furthermore, a detailed experimental protocol for acquiring such data is presented, ensuring a self-validating framework for spectral analysis. This guide aims to serve as a valuable resource for the structural elucidation of similarly substituted aromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its utility as an intermediate stems from the unique arrangement of its functional groups—an aldehyde for further derivatization, and a specific halogenation and methylation pattern on the phenyl ring that dictates its reactivity and potential biological activity. Accurate structural confirmation is paramount, and ¹³C NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of the carbon skeleton.

This guide will provide a detailed interpretation of the predicted ¹³C NMR spectrum of this molecule, focusing on the rationale behind the chemical shift assignments. By understanding the interplay of the electronic effects of the bromo, fluoro, methyl, and aldehyde substituents, researchers can gain deeper insights into the structure-property relationships of this and related compounds.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment Rationale |

| C=O (Aldehyde) | ~191 | The aldehyde carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and typically appears in this downfield region.[1] |

| C-1 (C-CHO) | ~135 | The ipso-carbon attached to the aldehyde group is deshielded. |

| C-2 (C-CH₃) | ~140 | The carbon bearing the methyl group is deshielded, with its shift influenced by the ortho-aldehyde and meta-fluoro substituents. |

| C-3 (C-H) | ~128 | This carbon is influenced by the ortho-methyl and para-bromo substituents. |

| C-4 (C-Br) | ~120 | The carbon attached to the bromine atom is shielded relative to an unsubstituted carbon, but its shift is also influenced by the meta-aldehyde and ortho-fluoro groups. |

| C-5 (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) | The carbon directly bonded to the highly electronegative fluorine atom is significantly deshielded and will appear as a doublet due to strong one-bond C-F coupling. |

| C-6 (C-H) | ~118 (d, ²JCF ≈ 20 Hz) | This carbon is ortho to the fluorine, leading to shielding and a characteristic doublet from two-bond C-F coupling. |

| CH₃ | ~20 | The methyl carbon attached to an aromatic ring typically appears in this upfield region.[3] |

Spectral Interpretation and Peak Assignment: A Deeper Look

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom. The interplay of inductive and resonance effects of the four substituents on the benzene ring governs the final spectral appearance.

The Carbonyl and Methyl Carbons

The aldehyde carbonyl carbon is the most downfield signal, typically found in the 190-200 ppm range.[1][4] This is a highly characteristic peak and its presence is a strong indicator of the aldehyde functionality. The methyl carbon , being a simple alkyl substituent on an aromatic ring, is found in the upfield region, generally between 20-25 ppm, consistent with data for compounds like 4-methylbenzaldehyde.[3][5]

The Aromatic Carbons: A Symphony of Substituent Effects

The chemical shifts of the six aromatic carbons are determined by the cumulative electronic effects of the substituents. A logical approach to assigning these signals is to consider the individual contributions of each group:

-

Aldehyde (-CHO): An electron-withdrawing group that deshields the ipso and para carbons and has a smaller effect on the ortho and meta positions.

-

Methyl (-CH₃): An electron-donating group that shields the ortho and para carbons.

-

Fluorine (-F): A highly electronegative atom that exerts a strong electron-withdrawing inductive effect, but also an electron-donating resonance effect. The most prominent feature is the large deshielding of the directly attached carbon (C-5) and the characteristic C-F coupling patterns.

-

Bromine (-Br): An electronegative atom with a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect.

The following diagram illustrates the workflow for the logical assignment of the aromatic carbon signals:

Caption: Workflow for ¹³C NMR Peak Assignment.

The following diagram visually represents the dominant electronic effects of the substituents on the aromatic ring:

Caption: Primary Inductive (-I) and Donating (+I) Effects.

Experimental Protocol for ¹³C NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following protocol should be followed. This protocol is designed to be a self-validating system, with internal standards and appropriate instrument settings.

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 15-25 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube. TMS will serve as the internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

4.2. Instrument Parameters (for a 400 MHz Spectrometer)

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds (a longer delay may be needed for quaternary carbons if quantitative analysis is desired).

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration. The number of scans should be sufficient to achieve a signal-to-noise ratio of at least 20:1 for the aromatic carbon signals.

-

Pulse Width: Calibrated 30° or 90° pulse.

-

Decoupling: Broadband proton decoupling (e.g., garp or waltz16).

4.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio. Perform the Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the CDCl₃ solvent peak can be used as a secondary reference (δ = 77.16 ppm).

-

Peak Picking: Identify and label all significant peaks in the spectrum.

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a clear demonstration of the power of this analytical technique. By combining predictive tools with a fundamental understanding of substituent effects, a confident assignment of all carbon signals can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of the analysis. This guide serves as a practical resource for researchers working with complex substituted aromatic compounds, enabling them to leverage ¹³C NMR for unambiguous structural confirmation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987).

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

- Supporting Information for a chemical communication. (n.d.).

- Human Metabolome Database. (n.d.). 4-Methylbenzaldehyde 13C NMR Spectrum.

- University of Calgary. (n.d.). 13C NMR Chemical Shift Table.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

Sources

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 4-methylbenzaldehyde [wiredchemist.com]

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-5-fluoro-2-methylbenzaldehyde

Introduction

4-Bromo-5-fluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its trifunctional nature, featuring a reactive aldehyde group, a bromine atom, and a fluorine atom on a methylated benzene ring, makes it a versatile intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. The precise arrangement of these functional groups imparts unique reactivity and physical characteristics to the molecule, influencing its behavior in synthetic transformations and its properties in bulk.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular structure, thermal behavior, and spectroscopic characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this compound in their laboratory endeavors.

Molecular and Physicochemical Properties

The physical attributes of this compound are a direct consequence of its molecular structure. The presence of a bromine atom significantly increases the molecular weight and influences the compound's density and refractive index. The fluorine atom, being highly electronegative, impacts the electronic distribution within the aromatic ring. The methyl group provides a non-polar substituent, and the polar aldehyde group is a key site for chemical reactions.

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 861928-26-9 | [1][2] |

| Molecular Formula | C₈H₆BrFO | [1][2] |

| Molecular Weight | 217.04 g/mol | [1][2] |

| Appearance | Powder or liquid | [2] |

| Melting Point | 68-70 °C | [1][2] |

| Boiling Point | 261.2 °C at 760 mmHg | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.575 | [1][2] |

| Flash Point | 111.8 ± 27.3 °C | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | |

| Storage | Stored in a room temperature, ventilated place. | [2] |

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound is a critical physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. The following protocol outlines a standard laboratory procedure for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for finely grinding the sample)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Safety goggles

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind a small amount of the solid in a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom of the tube.[3]

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimated range. For this compound, the expected melting point is around 68-70 °C.[1][2]

-

Set the starting temperature of the apparatus to approximately 5-10 °C below the expected melting point.

-

Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium and an accurate reading.[4]

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Begin heating and observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last crystal of the solid melts (the clear point).[3]

-

The recorded temperature range between the onset and the clear point is the melting point range of the sample.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

Dispose of the used capillary tube in the designated glass waste container.

-

Predicted Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of organic compounds. Based on the structure of this compound, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, fluoro, and aldehyde substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon skeleton of the molecule. A key diagnostic signal will be the downfield resonance of the carbonyl carbon of the aldehyde group, typically appearing in the range of 190-195 ppm.[5] The chemical shifts of the aromatic carbons will be influenced by the attached substituents, and substituent chemical shift (SCS) increments can be used to predict their approximate positions.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of 1685-1705 cm⁻¹, characteristic of an aromatic aldehyde where the carbonyl group is conjugated with the benzene ring.[8][9]

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[8][9] The presence of these two bands is a strong indicator of an aldehyde functional group.[10]

-

C-H Stretch (Aromatic and Methyl): Absorptions for aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-Br and C-F Stretches: These will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Due to the presence of a single bromine atom, the molecular ion peak will appear as a pair of peaks of almost equal intensity (a 1:1 ratio), separated by two mass-to-charge units (m/z).[11][12] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.[11][12] The monoisotopic mass of this compound is approximately 215.9586 g/mol .[1][2]

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl radical (M-29). The presence of the bromine atom will also lead to characteristic fragmentation patterns.

Visualization of Key Physical Properties

The following diagram provides a visual summary of the key physical properties of this compound.

Caption: Key Physical Properties of this compound.

Conclusion

This technical guide has provided a detailed examination of the fundamental physical properties of this compound. A thorough understanding of these characteristics, from its melting point and boiling point to its spectroscopic signatures, is paramount for its effective application in research and development. The provided experimental protocol for melting point determination offers a practical framework for verifying the purity of this compound in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for chemists and analysts working on the characterization and quality control of this important synthetic intermediate. As a versatile building block, a solid grasp of the physical properties of this compound will undoubtedly facilitate its successful utilization in the synthesis of novel and valuable molecules.

References

- University of Calgary. (n.d.). Melting point determination.

- Hites, R. A. (1985). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 57(8), 1735-1738.

- Tan, K. L., & Smith, W. B. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.

- Al-Juboury, M. A. (2021). Experiment (1) determination of melting points.

- BYJU'S. (n.d.). Determination of melting point of an organic compound.

- Clarion University. (n.d.). Determination of melting point.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of aldehydes and ketones.

- Smith, B. C. (2017, November 1). The C=O bond, part II: Aldehydes. Spectroscopy Online.

- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).

- University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting points.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared spectra of some common functional groups.

- SSERC. (n.d.). Melting point determination.

- Scribd. (n.d.). Melting point determination techniques.

- Stanford Research Systems. (n.d.). Determination of melting points according to pharmacopeia.

- ResearchGate. (2025, August 9). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

- ASTM International. (2023, April 25). E324 standard test method for relative initial and final melting points and the melting range of organic chemicals.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of aldehydes and ketones – Organic chemistry: A tenth edition – OpenStax adaptation 1.

- Royal Society of Chemistry. (n.d.). Electronic supplementary information.

- American Chemical Society. (2024, July 18). Direct mass spectrometric analysis of brominated flame retardants in synthetic polymers.

- Chemistry - The Central Science. (2023, December 2). Bromo pattern in mass spectrometry.

- ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.

- Chemistry LibreTexts. (2023, August 29). Organic compounds containing halogen atoms.

- ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.

- PubChemLite. (n.d.). 4-bromo-2-fluoro-5-methylbenzaldehyde (C8H6BrFO).

- Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.

- PubChemLite. (n.d.). 5-bromo-2-fluoro-4-methylbenzaldehyde (C8H6BrFO).

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. thinksrs.com [thinksrs.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-2-methylbenzaldehyde: Starting Materials and Synthetic Strategies

Abstract

4-Bromo-5-fluoro-2-methylbenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern offers a versatile platform for further molecular elaboration. This technical guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and the underlying chemical principles. We will explore two main strategies: directed ortho-lithiation followed by formylation and Vilsmeier-Haack formylation. This document is intended for researchers, scientists, and professionals in drug development and process chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

Substituted benzaldehydes are fundamental intermediates in organic synthesis. The unique arrangement of bromo, fluoro, and methyl groups on the benzaldehyde scaffold of this compound (C8H6BrFO) makes it a particularly sought-after precursor.[1][2] The presence of orthogonal functionalities—the aldehyde for derivatization, the bromine for cross-coupling reactions, and the fluorine for modulating electronic properties and metabolic stability—provides a rich chemical space for the development of novel molecules.

This guide will dissect the most common and effective methods for the preparation of this key intermediate, providing a comparative analysis of the available synthetic strategies to aid in the selection of the most appropriate route based on starting material availability, scalability, and overall efficiency.

Comparative Overview of Synthetic Strategies

Two principal synthetic pathways dominate the landscape for the synthesis of this compound:

-

Directed Ortho-Lithiation and Formylation: This strategy leverages the directing ability of substituents on the aromatic ring to achieve regioselective deprotonation and subsequent formylation.

-

Vilsmeier-Haack Formylation: This classic method introduces a formyl group onto an electron-rich aromatic ring using a specialized reagent.[3][4][5][6][7]

The choice between these routes is often dictated by the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.

| Synthetic Strategy | Typical Starting Material | Key Reagents | Advantages | Challenges |

| Directed Ortho-Lithiation | 1-Bromo-2-fluoro-4-methylbenzene | n-BuLi or s-BuLi, DMF | High regioselectivity, Milder conditions for formylation | Requires cryogenic temperatures, Moisture-sensitive reagents |

| Vilsmeier-Haack Formylation | 1-Bromo-2-fluoro-4-methylbenzene | POCl3, DMF | Cost-effective reagents, Scalable | Potentially harsh conditions, Regioselectivity can be an issue with certain substrates |

Strategy 1: Directed Ortho-Lithiation and Formylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[8] In this approach, a heteroatom-containing substituent directs an organolithium base to deprotonate the adjacent ortho-position.

Proposed Starting Material: 1-Bromo-2-fluoro-4-methylbenzene

The most logical starting material for this route is 1-Bromo-2-fluoro-4-methylbenzene.[9][10] The fluorine atom is a moderate ortho-directing group for lithiation, facilitating the removal of the proton at the C2 position.[11][12]

Reaction Mechanism and Causality

The reaction proceeds in two key steps:

-

Ortho-Lithiation: 1-Bromo-2-fluoro-4-methylbenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). The fluorine atom, being a Lewis basic site, coordinates with the lithium cation, directing the deprotonation to the adjacent ortho-position (C2). This results in the formation of a highly reactive aryllithium intermediate.

-

Formylation: The aryllithium species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). The lithium-halogen exchange is a potential side reaction but can often be suppressed by careful control of temperature and reaction time. The resulting lithium adduct is then hydrolyzed during aqueous workup to yield the desired this compound.

Figure 1: Workflow for Directed Ortho-Lithiation and Formylation.

Detailed Experimental Protocol

Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) by personnel trained in handling pyrophoric reagents.

-

To a solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF (10 volumes) at -78 °C is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

The resulting mixture is stirred at -78 °C for 1 hour.

-

Anhydrous N,N-dimethylformamide (1.5 eq) is then added dropwise, again ensuring the temperature does not rise above -70 °C.

-

The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Strategy 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7]

Proposed Starting Material: 1-Bromo-2-fluoro-4-methylbenzene

Similar to the ortho-lithiation route, 1-Bromo-2-fluoro-4-methylbenzene serves as a suitable starting material.[9][10] The methyl group is an activating group, and its directing effect, along with that of the halogens, will influence the position of formylation.

Reaction Mechanism and Causality

The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl3) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-bromo-2-fluoro-4-methylbenzene attacks the Vilsmeier reagent. The regioselectivity of this step is governed by the electronic and steric effects of the substituents. The methyl group is ortho, para-directing, while the halogens are deactivating but also ortho, para-directing. The formylation is expected to occur at the position ortho to the methyl group and para to the bromine atom.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to furnish the final aldehyde product.

Figure 2: Workflow for the Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

Caution: Phosphorus oxychloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

-

To a flask containing N,N-dimethylformamide (3.0 eq) at 0 °C is added phosphorus oxychloride (1.2 eq) dropwise with stirring.

-

The mixture is stirred at 0 °C for 30 minutes, during which time the Vilsmeier reagent forms.

-

A solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in a minimal amount of DMF is added to the Vilsmeier reagent.

-

The reaction mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is cooled to room temperature and poured onto crushed ice.

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: directed ortho-lithiation followed by formylation, and Vilsmeier-Haack formylation. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. For high regioselectivity and milder formylation conditions, the ortho-lithiation approach is preferred, although it necessitates cryogenic temperatures and the handling of pyrophoric reagents. For a more cost-effective and scalable synthesis, the Vilsmeier-Haack reaction presents a viable alternative, though optimization of reaction conditions may be required to ensure the desired regioselectivity. Both methods, when executed with precision, provide reliable access to this important synthetic intermediate.

References

- Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

- Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia.

- 4-BROMO-2-FLUORO-5-METHYLBENZALDEHYDE CAS#: 916792-23-9. (n.d.). ChemWhat.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.

- Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.

- 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses Procedure.

- How does 1-bromo-2-fluorobenzene react with lithium amalgam? [closed]. (n.d.). Chemistry Stack Exchange.

- 1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses Procedure.

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.

- ortho metalation. (n.d.). Andrew G Myers Research Group.

- Directed ortho metalation. (2023, September 24). In Wikipedia.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.

- 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4. (n.d.). Matrix Fine Chemicals.

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (n.d.). Google Patents.

- 1-Bromo-2-(fluoromethyl)benzene;2-bromo-4-fluoro-1-methylbenzene. (n.d.). PubChem.

- 1-Bromo-4-fluoro-2-methylbenzene. (n.d.). Pharmaffiliates.

- 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. (n.d.). PubChem.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. 1-BROMO-2-FLUORO-4-METHYLBENZENE | CAS 452-74-4 [matrix-fine-chemicals.com]

- 10. 452-74-4|1-Bromo-2-fluoro-4-methylbenzene|BLD Pharm [bldpharm.com]

- 11. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Isomers of C8H6BrFO: Nomenclature, Properties, and Synthetic Strategies

Abstract

The molecular formula C8H6BrFO represents a fascinating and diverse group of halogenated aromatic compounds. With a structural backbone amenable to numerous isomeric forms, these compounds, primarily substituted benzaldehydes and acetophenones, are of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The precise arrangement of the bromo, fluoro, and organic functional groups on the aromatic ring profoundly influences their physicochemical properties and biological activities. This guide provides a comprehensive exploration of the IUPAC nomenclature for the isomers of C8H6BrFO, delves into their chemical properties and synthetic pathways, and discusses their applications, particularly in the realm of drug development.

Introduction: The Significance of Halogenated Aromatic Scaffolds

Halogenation is a powerful and widely employed strategy in the design of bioactive molecules.[1] The introduction of halogen atoms, such as bromine and fluorine, into an organic scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Fluorine, in particular, is a common bioisostere for hydrogen and can enhance binding affinity and improve pharmacokinetic profiles.[3] Bromine, a larger and more polarizable halogen, can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.[4]

The C8H6BrFO isomers, possessing both bromine and fluorine atoms on a substituted benzene ring, represent a rich chemical space for the exploration of these effects. The two primary scaffolds for this molecular formula are bromo-fluoro-methylbenzaldehydes and bromo-fluoro-acetylbenzenes (acetophenones). Understanding the precise IUPAC nomenclature is paramount for unambiguous communication and documentation in scientific research.

IUPAC Nomenclature of C8H6BrFO Isomers

The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For substituted benzene derivatives, the principal functional group dictates the parent name, and the substituents are numbered to provide the lowest possible locants. The substituents are then listed in alphabetical order.[5]

Bromo-fluoro-methylbenzaldehyde Isomers

In this class of isomers, the benzaldehyde moiety is the parent structure, with the formyl group (-CHO) defining the first position on the benzene ring. The remaining substituents are bromo, fluoro, and methyl groups.

Table 1: IUPAC Names of Selected Bromo-fluoro-methylbenzaldehyde Isomers

| IUPAC Name | CAS Number |

| 5-Bromo-2-fluoro-3-methylbenzaldehyde | 903875-64-9[6] |

| 6-Bromo-2-fluoro-3-methylbenzaldehyde | 1114809-22-1[7] |

| 2-Bromo-5-fluoro-4-methylbenzaldehyde | Not readily available |

| 3-Bromo-2-fluoro-5-methylbenzaldehyde | Not readily available |

| 4-Bromo-2-fluoro-6-methylbenzaldehyde | Not readily available |

Note: The table presents a selection of possible isomers. The number of isomers is extensive, and not all have readily available CAS numbers.

Bromo-fluoro-acetylbenzene (Acetophenone) Isomers

For these isomers, acetylbenzene (acetophenone) is the parent structure. The acetyl group (-COCH3) is attached to the benzene ring, and its point of attachment is designated as position 1.

Table 2: IUPAC Names of Selected Bromo-fluoro-acetophenone Isomers

| IUPAC Name | CAS Number |

| 1-(3-Bromo-4-fluorophenyl)ethan-1-one (3'-Bromo-4'-fluoroacetophenone) | 1007-15-4[8] |

| 1-(2-Bromo-4-fluorophenyl)ethan-1-one (2'-Bromo-4'-fluoroacetophenone) | Not readily available |

| 1-(4-Bromo-2-fluorophenyl)ethan-1-one (4'-Bromo-2'-fluoroacetophenone) | Not readily available |

| 1-(5-Bromo-2-fluorophenyl)ethan-1-one (5'-Bromo-2'-fluoroacetophenone) | Not readily available |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 403-29-2[9][10] |

| 2-Bromo-1-(3-fluorophenyl)ethan-1-one | 53631-18-8[11] |

Note: The bromine can also be on the acetyl group's alpha-carbon, leading to isomers like 2-Bromo-1-(fluorophenyl)ethan-1-one.

Physicochemical Properties and Synthetic Strategies

The physical and chemical properties of C8H6BrFO isomers are highly dependent on the substitution pattern. For instance, the melting and boiling points of bromofluorobenzaldehyde isomers can be very similar, making their separation challenging.[12]

Synthesis of Bromo-fluoro-methylbenzaldehyde Isomers

The synthesis of substituted benzaldehydes often involves formylation of a corresponding substituted benzene derivative. For example, 5-bromo-2-fluoro-3-methylbenzaldehyde can be synthesized from a suitable precursor through methods like the Duff reaction or Vilsmeier-Haack reaction. A common starting material for such syntheses is a substituted toluene, which is then halogenated and formylated.

A general synthetic approach involves the bromination of a fluorotoluene followed by oxidation of the methyl group to an aldehyde. For instance, the preparation of 2-fluoro-5-bromobenzaldehyde can be achieved by the reaction of o-fluorobenzaldehyde with a brominating agent in the presence of a Lewis acid catalyst.[13]

Experimental Protocol: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (a related compound)

This protocol outlines a magnesium-mediated ortho-formylation of 4-bromo-2-fluorophenol.[14]

Materials:

-

4-Bromo-2-fluorophenol

-

Anhydrous magnesium chloride

-

Paraformaldehyde

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 N Hydrochloric acid (HCl)

-